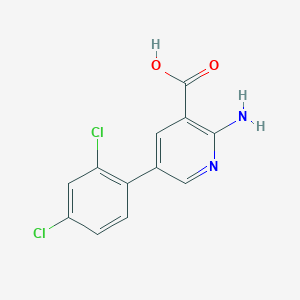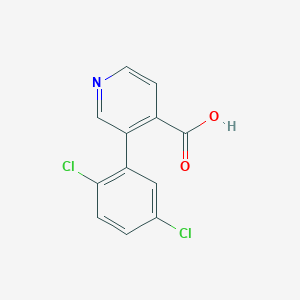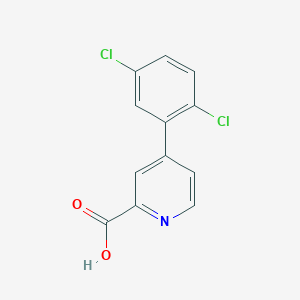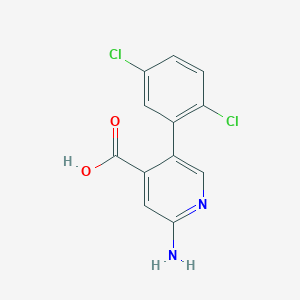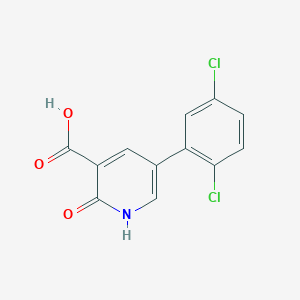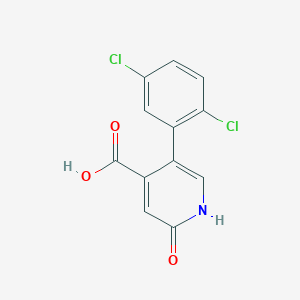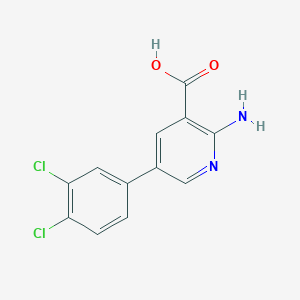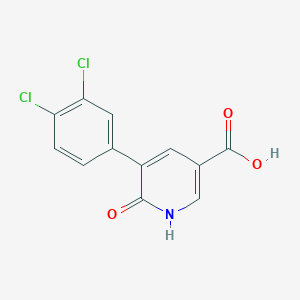
2-(3,4-Dichlorophenyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorophenyl)nicotinic acid is a chemical compound with significant potential in various scientific research fields. It is characterized by the presence of a nicotinic acid moiety substituted with a 3,4-dichlorophenyl group. This compound is known for its unique properties, making it a valuable candidate for diverse applications, from pharmaceutical synthesis to material science studies.
Méthodes De Préparation
The synthesis of 2-(3,4-Dichlorophenyl)nicotinic acid typically involves the reaction of nicotinic acid with 3,4-dichlorophenyl reagents under specific conditions. One common method includes the chlorination of nicotinic acid derivatives, followed by substitution reactions to introduce the 3,4-dichlorophenyl group . Industrial production methods often utilize optimized reaction conditions to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
2-(3,4-Dichlorophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorinated positions, to form various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(3,4-Dichlorophenyl)nicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds and materials.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research explores its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is utilized in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dichlorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its effects on the human ether-a-go-go-related gene (hERG) channel, where it acts as a channel activator . This interaction involves binding to specific sites on the channel, leading to changes in its gating kinetics and current amplitudes.
Comparaison Avec Des Composés Similaires
2-(3,4-Dichlorophenyl)nicotinic acid can be compared with other similar compounds, such as:
2-Chloronicotinic acid: A halogenated derivative of nicotinic acid used in the production of bioactive compounds.
2,4-Dichloropyridine-3-carboxylic acid: Another dichlorinated nicotinic acid derivative with similar applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-4-3-7(6-10(9)14)11-8(12(16)17)2-1-5-15-11/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJAGOONFBKBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688023 |
Source


|
| Record name | 2-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261945-25-8 |
Source


|
| Record name | 2-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

